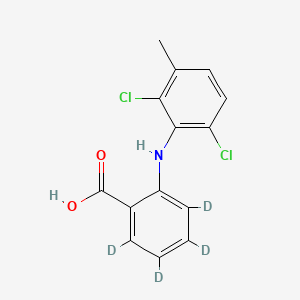

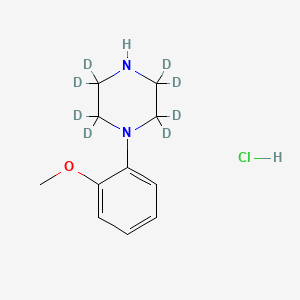

![molecular formula C14H10F3NO2 B564437 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid CAS No. 883241-16-5](/img/structure/B564437.png)

6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Übersicht

Beschreibung

“6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid” is a derivative of pyridine . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid” is likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid” are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid” are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Research on compounds structurally related to "6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid" often explores their physicochemical properties, such as solubility, stability, and reactivity under various conditions. For instance, studies on perfluorinated acids highlight the importance of understanding the physicochemical properties and environmental behavior of such compounds, indicating that their structure significantly influences their partitioning behavior and environmental persistence (Rayne & Forest, 2009).

Potential Applications

The applications of compounds similar to "6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid" span across various domains, including but not limited to medicinal chemistry, environmental science, and materials science. For example, studies on ursolic acid demonstrate its therapeutic potential in managing neurodegenerative and psychiatric diseases, showcasing how chemical compounds can be explored for their bioactive properties (Ramos-Hryb et al., 2017).

Research Methodologies

The methodologies employed in studying these compounds often involve a combination of synthetic chemistry, computational modeling, and biological assays to elucidate their mechanisms of action, potential uses, and environmental impacts. For instance, the synthesis and application of novel chemosensors based on specific chemical scaffolds highlight the innovative approaches taken to detect and quantify various analytes, indicating a pathway for developing sensors or probes based on "6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid" or its derivatives (Roy, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-8-2-7-11(13(19)20)12(18-8)9-3-5-10(6-4-9)14(15,16)17/h2-7H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGUBPKDGLBTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652690 | |

| Record name | 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

CAS RN |

883241-16-5 | |

| Record name | 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)

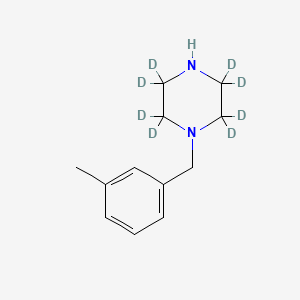

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)